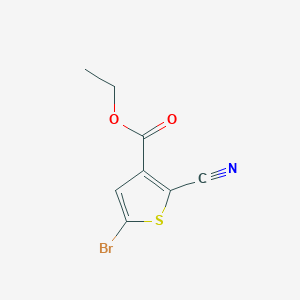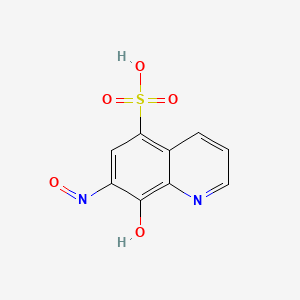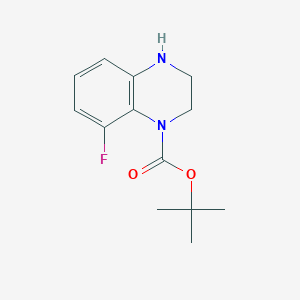
5,7-Bis((dimethylamino)methyl)quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Bis((dimethylamino)methyl)quinolin-8-ol is a chemical compound with the molecular formula C12H14N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes two dimethylamino groups attached to the quinoline ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis((dimethylamino)methyl)quinolin-8-ol typically involves the reaction of quinoline derivatives with dimethylamine. One common method is the Skraup reaction, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. Another method is the Doebner-Miller synthesis, which uses α,β-unsaturated carbonyl compounds like crotonaldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5,7-Bis((dimethylamino)methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline derivatives with reduced functional groups.
Scientific Research Applications
5,7-Bis((dimethylamino)methyl)quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anticancer and antimalarial properties.
Industry: Utilized in the development of dyes, pigments, and other chemical products
Mechanism of Action
The mechanism of action of 5,7-Bis((dimethylamino)methyl)quinolin-8-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloro-2-((dimethylamino)methyl)quinolin-8-ol: A similar compound with chlorine atoms at positions 5 and 7 of the quinoline ring.
4,5-Bis(dimethylamino)quinoline: Another derivative with dimethylamino groups at positions 4 and 5.
Uniqueness
5,7-Bis((dimethylamino)methyl)quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
87236-63-3 |
|---|---|
Molecular Formula |
C15H21N3O |
Molecular Weight |
259.35 g/mol |
IUPAC Name |
5,7-bis[(dimethylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C15H21N3O/c1-17(2)9-11-8-12(10-18(3)4)15(19)14-13(11)6-5-7-16-14/h5-8,19H,9-10H2,1-4H3 |
InChI Key |
KBVKCJMJBNCHBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=C(C2=C1C=CC=N2)O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


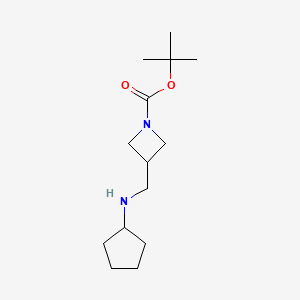

![Acetamide, N-(6-phenylpyrrolo[1,2-c]pyrimidin-3-yl)-](/img/structure/B11859912.png)
![4-(3-Azaspiro[5.5]undec-3-yl)benzaldehyde](/img/structure/B11859917.png)

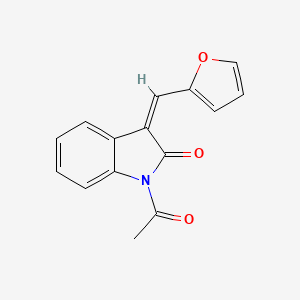
![7-Phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione](/img/structure/B11859929.png)


![8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one](/img/structure/B11859956.png)
